molecular formula C19H14ClFN2O2 B2579269 1-(2-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946303-70-4

1-(2-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2579269
CAS RN: 946303-70-4
M. Wt: 356.78
InChI Key: ASICIPKDICDKQC-UHFFFAOYSA-N
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Description

Chemical compounds with similar structures, such as “4-(2-CHLOROBENZYL)-N-(1-(4-FLUOROPHENYL)ETHYLIDENE)-1-PIPERAZINAMINE” and “1- (2-CHLOROBENZYL)-3- (4-FLUOROPHENYL)UREA”, are often used in research and have various applications .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like NMR and IR spectroscopy. For example, the structure of “3-(2-Chlorobenzyl)-6-(4-fluorophenyl)-7H-[1,2,4]-triazolo[3,4-b][1,3,4]thiadiazine” was confirmed using these methods .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include transformations like oxidations, aminations, halogenations, and C–C-bond-formations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined using various analytical techniques. For instance, “4-Chlorophenyl isocyanate” has a melting point of 26-29°C and a boiling point of 203-204°C .

Scientific Research Applications

Discovery and Inhibition Studies

The compound 1-(2-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is related to a class of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified as potent and selective Met kinase inhibitors. These compounds have shown promise in preclinical cancer models, particularly in inhibiting the Met kinase superfamily, which is implicated in various forms of cancer. For example, one such analogue demonstrated complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials due to its favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).

Spectroscopic and Structural Analyses

Research has also focused on the spectroscopic investigation of dihydronicotinamides, which are structurally similar to 1-(2-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. These studies provide insights into the conformation, absorption, and fluorescence properties of such compounds, offering a foundational understanding of their physical and chemical behaviors. The effective conjugation observed between the dihydropyridine and carboxamide π-systems, as well as established transoid and cisoid conformations, are critical for designing compounds with desired optical and electronic properties (Fischer, Fleckenstein, & Hönes, 1988).

Synthesis and Material Applications

The compound and its derivatives have implications in material science as well, particularly in the synthesis of novel carboxamides. For instance, the reaction of carboxylic acids and amines with specific pyridinium salts has afforded corresponding carboxamides in good yields, showcasing the compound's utility in organic synthesis and potential applications in creating new materials with unique properties (Mukaiyama, Aikawa, & Kobayashi, 1976).

Polymeric and Coating Applications

Furthermore, the structural motifs present in 1-(2-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have been explored in the development of polyamides and coatings. Polyamides synthesized from related bis(ether-carboxylic acids) or bis(ether amines) derived from similar phenolic compounds have shown excellent solubility, thermal stability, and mechanical properties, making them suitable for high-performance applications (Hsiao, Yang, & Chen, 2000).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some compounds are designed to inhibit specific enzymes or pathways in biological systems .

Safety and Hazards

The safety and hazards of a compound are usually determined through laboratory testing and are included in its Safety Data Sheet (SDS). For example, “4-Chlorophenyl isocyanate” is harmful if swallowed and causes skin irritation .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, compounds with similar structures are being studied for their antimicrobial and anticancer properties .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2O2/c20-17-6-2-1-4-13(17)12-23-11-3-5-16(19(23)25)18(24)22-15-9-7-14(21)8-10-15/h1-11H,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASICIPKDICDKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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